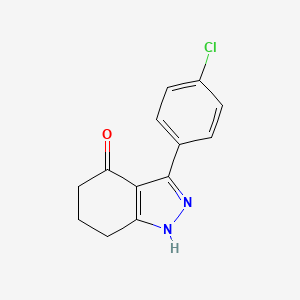

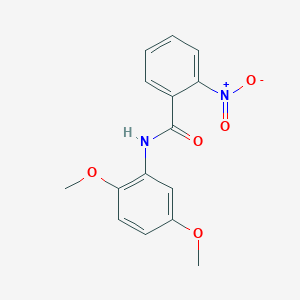

![molecular formula C19H19NO4 B5505736 2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)

2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Tetrahydroisoquinoline derivatives can be synthesized through various chemical reactions, including condensation and cyclization processes. For example, one study discusses the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives from 1,2,3,4-tetrahydroisoquinoline, prepared from benzoic acid in a few steps, indicating a versatile approach to tetrahydroisoquinoline synthesis (Rao et al., 2020).

Molecular Structure Analysis

X-ray diffraction analysis and quantum-chemical calculations are common methods for analyzing the molecular structure of tetrahydroisoquinoline derivatives. These techniques provide detailed insights into the atomic arrangement and electronic structure of the molecules (Sokol et al., 2002).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives undergo various chemical reactions, including nucleophilic addition and arylation. For instance, a study describes the facile synthesis of products through a simple nucleophilic addition reaction between aryl Grignard reagents and iminium cations generated in situ by DDQ oxidation of tetrahydroisoquinolines under mild conditions (Muramatsu et al., 2013).

Physical Properties Analysis

The synthesis and structural determination of tetrahydroisoquinoline derivatives involve advanced spectral data, such as 1H NMR, 13C NMR, and LCMS, which are crucial for understanding their physical properties. Elemental analysis further confirms the chemical structures and physical properties (Rao et al., 2020).

Chemical Properties Analysis

The chemical properties of tetrahydroisoquinoline derivatives, such as reactivity and stability, are often studied through their reactions and interaction with other chemical entities. The organocatalytic enantioselective Pictet-Spengler approach to synthesizing biologically relevant tetrahydroisoquinoline alkaloids demonstrates the utility of these compounds in complex chemical syntheses (Ruiz-Olalla et al., 2015).

科学的研究の応用

Therapeutic Applications in Cancer and CNS Disorders

1,2,3,4-Tetrahydroisoquinoline derivatives, including compounds structurally related to 2-[3-(1,3-Benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol, have garnered interest for their therapeutic potential across various medical fields. These compounds, recognized as "privileged scaffolds," have evolved from their initial association with neurotoxicity to being explored for their protective roles against Parkinsonism and anticancer properties. The FDA's approval of trabectedin for soft tissue sarcomas underscores the significance of these derivatives in anticancer drug discovery. Research has demonstrated their potential against a spectrum of diseases, including cancer, malaria, and central nervous system disorders, highlighting their versatility and the scope for novel drug development (Singh & Shah, 2017).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives exhibit a wide range of biological activities that are pharmacologically significant. These compounds, sourced from the natural amino acid tyrosine, have been studied for their antimicrobial, antitumor, antidiabetic, and anti-inflammatory effects among others. This comprehensive review of isoquinoline derivatives underscores their potential in addressing a variety of health conditions, supporting further research into their use in modern therapeutics (Danao et al., 2021).

Role in Neurodegeneration and Neuromuscular Blockade Reversal

Compounds like MPP+ and its analogs, which share structural similarities with tetrahydroisoquinolines, act on mitochondria and have been associated with neurodegeneration, specifically in diseases like Parkinson's. These studies highlight the dual nature of these compounds, where their inhibitory effects on complex I of the electron transport chain can both induce and alleviate disease symptoms, depending on their specific characteristics and application (Kotake & Ohta, 2003).

Additionally, the development of novel neuromuscular blocking drugs and their reversal agents is an area of clinical pharmacology where tetrahydroisoquinoline derivatives may have implications. Research into compounds like gantacurium and CW002, which are related to this chemical class, has opened new avenues for safer and more effective management of neuromuscular blockade during anesthesia, demonstrating the potential for tetrahydroisoquinoline derivatives in enhancing clinical outcomes (Heerdt, Sunaga, & Savarese, 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-16-11-20(10-14-3-1-2-4-15(14)16)19(22)8-6-13-5-7-17-18(9-13)24-12-23-17/h1-5,7,9,16,21H,6,8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKCJQQWUHPQOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1C(=O)CCC3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(1,3-Benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

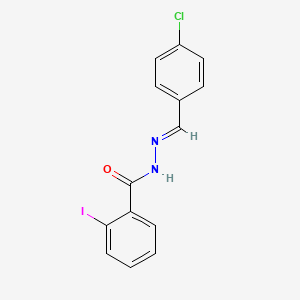

![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

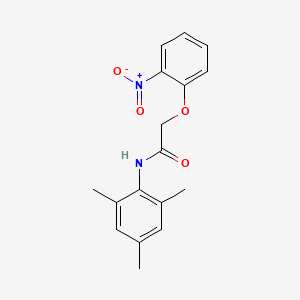

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)

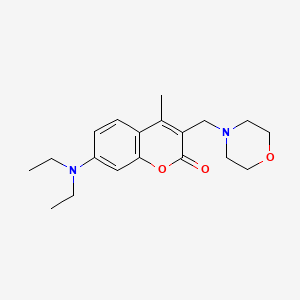

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)

![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)

![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)

![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)

![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)